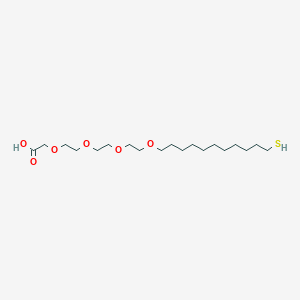
Thiol-C9-PEG4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiol-C9-PEG4-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the formation of PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiol-C9-PEG4-acid is synthesized through a series of chemical reactions involving the conjugation of a thiol group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester.
Thiol Conjugation: The activated PEG is then reacted with a thiol-containing compound under mild conditions to form the thiol-PEG conjugate.
Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester or other suitable reagents.
Thiol Conjugation in Bulk: The activated PEG is reacted with thiol-containing compounds in large reactors.
Acid Functionalization in Bulk: The final acid functionalization step is carried out in large-scale reactors to produce this compound in bulk quantities
Analyse Des Réactions Chimiques
Types of Reactions
Thiol-C9-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles under mild conditions
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Thiol-Substituted Compounds: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
Thiol-C9-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bifunctional molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Industry: Used in the production of specialized chemicals and materials
Mécanisme D'action
Thiol-C9-PEG4-acid functions as a linker in PROTAC molecules, which are bifunctional molecules that link a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This linkage enables the ubiquitin-proteasome system to selectively degrade the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific proteins targeted by the PROTAC .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiol-C6-PEG4-acid: A shorter PEG chain variant.
Thiol-C12-PEG4-acid: A longer PEG chain variant.
Thiol-C9-PEG2-acid: A variant with a shorter PEG chain length
Uniqueness
Thiol-C9-PEG4-acid is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its balance of hydrophilicity and hydrophobicity, along with its ability to form stable linkages, makes it a preferred choice for many applications .
Propriétés
Formule moléculaire |
C19H38O6S |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H38O6S/c20-19(21)18-25-16-15-24-14-13-23-12-11-22-10-8-6-4-2-1-3-5-7-9-17-26/h26H,1-18H2,(H,20,21) |
Clé InChI |
WMXBHFDUFFYZNI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
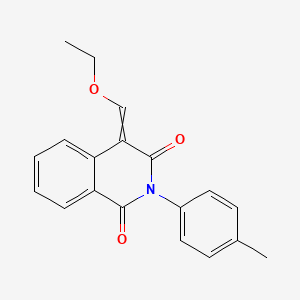
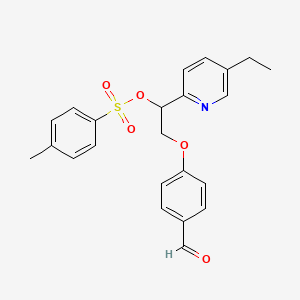
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)


![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
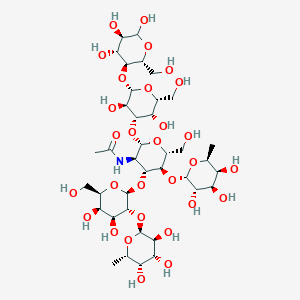
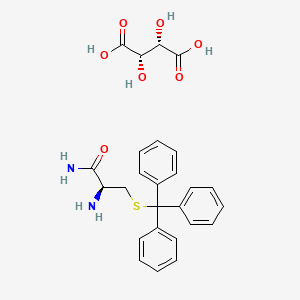

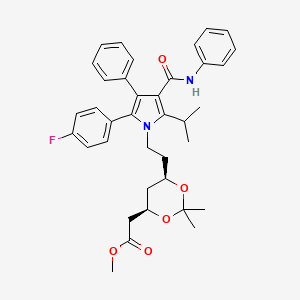

![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)
